![molecular formula C17H14N4OS2 B2519753 3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-37-2](/img/structure/B2519753.png)

3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

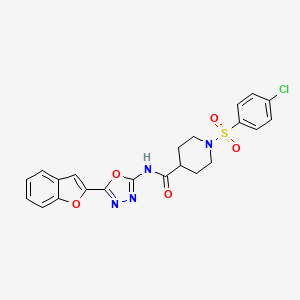

The compound "3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family, which is known for its potential pharmacological properties and complex molecular structure. The compound features a triazolothiadiazole core, which is a fused heterocyclic system containing both triazole and thiadiazole rings. This core is further substituted with an ethoxyphenyl group and a vinylthienyl group, indicating the presence of both electron-donating and electron-withdrawing substituents that could influence its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves a C-H arylation process using acyl thiourea ligands. This method allows for the cross-coupling of 6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with substituted iodoanilines, which could be adapted to synthesize the compound by choosing appropriate substituents for the arylation process . Additionally, the synthesis of similar compounds has been achieved through one-pot, multi-component cascade reactions, which could offer a rapid and efficient route for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the dihedral angles between the rings and providing insight into the spatial arrangement of the substituents . These techniques would be essential in confirming the structure of the compound after its synthesis.

Chemical Reactions Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is known to participate in various chemical reactions due to the presence of multiple reactive sites. The synthesis of derivatives often involves cyclization reactions and the formation of new heterocycles . The reactivity of the compound could be influenced by the presence of the ethoxy and vinylthienyl substituents, which may undergo further chemical transformations under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their potential biological activity. Some derivatives have demonstrated significant pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects . The compound may also exhibit similar properties, which could be explored through biological evaluation and molecular docking studies.

科学的研究の応用

Synthesis and Crystal Structure

A study by Heng-Shan Dong, Bin Wang, and others on the synthesis and crystal structure of related triazolo thiadiazoles provides insights into the chemical synthesis process and the crystallographic characteristics of these compounds. They synthesized a compound closely related to the one , highlighting the use of X-ray crystallography, NMR, MS, and IR techniques to investigate the structural properties (Dong et al., 2005).

Pharmacological Evaluation

M. Amir, H. Kumar, S. Javed, and others have conducted pharmacological evaluations of triazolo thiadiazole derivatives, revealing their potential anti-inflammatory and analgesic properties. Their research suggests the significance of these compounds in developing therapeutic agents with low ulcerogenic indices (Amir et al., 2007).

Antimicrobial and Anticancer Activities

Another area of application is in the development of antimicrobial and anticancer agents. Research by S. Swamy, Basappa, and others on the synthesis of pharmaceutically important condensed heterocyclic triazolo thiadiazole derivatives as antimicrobials has shown significant inhibition against various strains, comparing favorably with standard drugs (Swamy et al., 2006). Additionally, D. Chowrasia, C. Karthikeyan, and their team have synthesized fluorinated derivatives, evaluating their anticancer activity against different cancerous cell lines, demonstrating moderate to good antiproliferative potency (Chowrasia et al., 2017).

Novel Drug Development

Research by C. Baburajeev, Chakrabhavi Dhananjaya Mohan, and colleagues has explored the development of novel triazolo-thiadiazoles from "green" catalysis as Protein Tyrosine Phosphatase 1B inhibitors, showcasing the potential of these compounds in therapeutic drug development (Baburajeev et al., 2015).

特性

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-2-22-13-7-5-12(6-8-13)16-18-19-17-21(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIOROHABSTQQW-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)

![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)

![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)